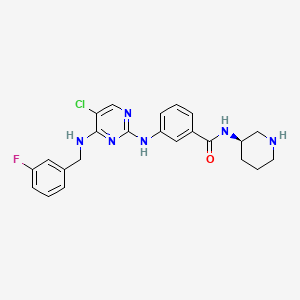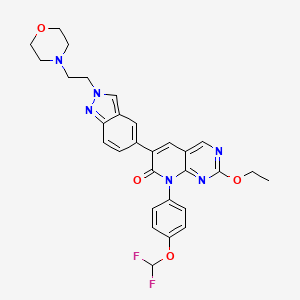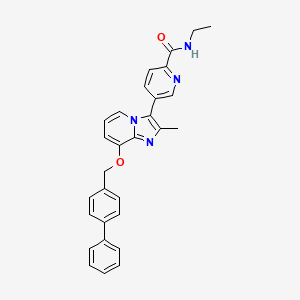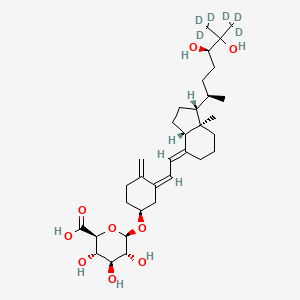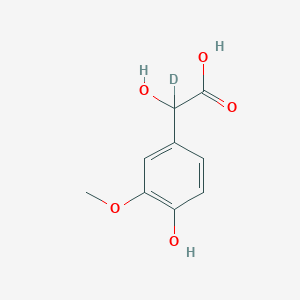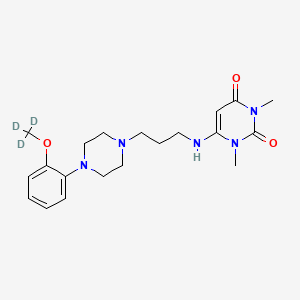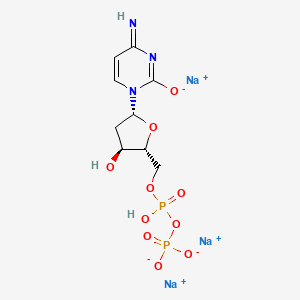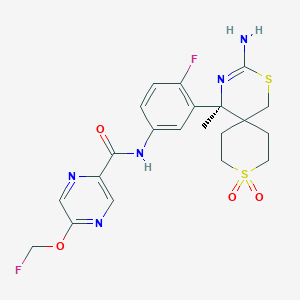
Bace1-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bace1-IN-4 is a compound that acts as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibiting BACE1 is a promising therapeutic strategy for reducing amyloid-beta production and potentially treating Alzheimer’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route may involve the use of protecting groups, selective deprotection, and various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Bace1-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Bace1-IN-4 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-beta production.
Biology: Used to investigate the role of BACE1 in cellular processes and its involvement in neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Used in the development of diagnostic assays and screening platforms for BACE1 inhibitors.
Mécanisme D'action
Bace1-IN-4 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This prevents the cleavage of amyloid precursor protein and reduces the production of amyloid-beta peptides. The inhibition of BACE1 is achieved through specific interactions with key amino acid residues in the enzyme’s active site, leading to a decrease in amyloid-beta levels and potentially mitigating the progression of Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Bace1-IN-4 is compared with other BACE1 inhibitors, such as:
Peiminine: A natural compound with strong affinity for the BACE1 active site.
27-Deoxywithaferin A: Another natural compound with effective BACE1 inhibition properties.
Fucotriphlorethol A: A marine bioactive compound with good binding affinity for BACE1.
Uniqueness
This compound is unique due to its specific chemical structure and binding interactions with BACE1. It may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other BACE1 inhibitors.
Conclusion
This compound is a promising compound with significant potential in the treatment of Alzheimer’s disease. Its synthesis, chemical reactions, and scientific applications make it a valuable tool in both research and therapeutic development. By inhibiting BACE1, this compound may help reduce amyloid-beta production and slow the progression of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C21H23F2N5O4S2 |
|---|---|
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
N-[3-[(5R)-3-amino-5-methyl-9,9-dioxo-2,9λ6-dithia-4-azaspiro[5.5]undec-3-en-5-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H23F2N5O4S2/c1-20(21(11-33-19(24)28-20)4-6-34(30,31)7-5-21)14-8-13(2-3-15(14)23)27-18(29)16-9-26-17(10-25-16)32-12-22/h2-3,8-10H,4-7,11-12H2,1H3,(H2,24,28)(H,27,29)/t20-/m1/s1 |
Clé InChI |
DZTJZUAOGBUBNK-HXUWFJFHSA-N |
SMILES isomérique |
C[C@]1(C2(CCS(=O)(=O)CC2)CSC(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F |
SMILES canonique |
CC1(C2(CCS(=O)(=O)CC2)CSC(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


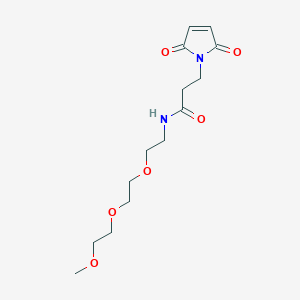
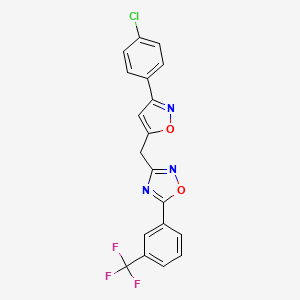
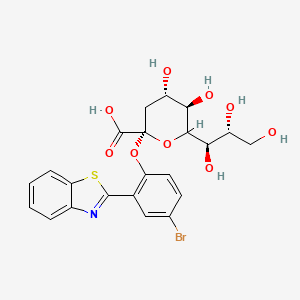
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
